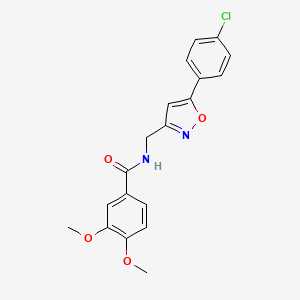

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s of enormous significance in the field of drug discovery .

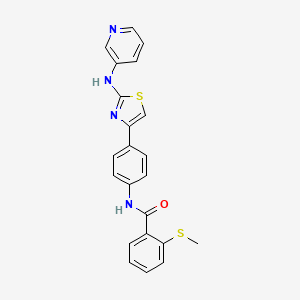

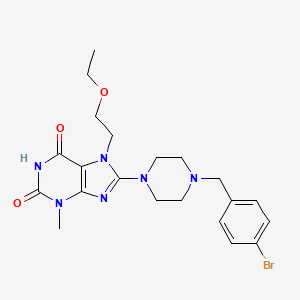

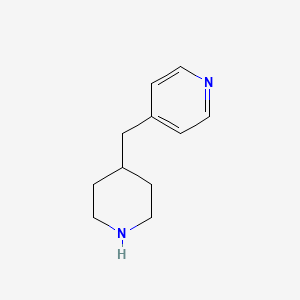

Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .

Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents .

Applications De Recherche Scientifique

Hypoxia-Selective Antitumor Agents

Research on related compounds has focused on their potential as hypoxia-selective antitumor agents. For example, studies on regioisomers of hypoxia-selective cytotoxins have explored their synthesis, cytotoxicity under hypoxic conditions, and selectivity for hypoxic cells over aerobic cells. Such compounds, including those with similar structural features to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, have shown promise in targeting tumor cells that reside in hypoxic microenvironments, a common characteristic of solid tumors. These findings suggest potential applications in designing novel antitumor therapies that selectively target tumor cells under hypoxic conditions without affecting healthy, oxygenated tissues (Palmer et al., 1996).

Chemical Protection and Reactivity

Another area of research involves the use of specific moieties for chemical protection and modification to enhance the reactivity of various compounds. The 3,4-dimethoxybenzyl group, for instance, has been employed as a novel N-protecting group for certain derivatives, demonstrating its utility in synthetic chemistry for protecting and deprotecting amine functionalities in a controlled manner. This suggests potential applications of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide in synthetic routes where selective protection of amine groups is required (Grunder-Klotz & Ehrhardt, 1991).

Environmental Stability and Degradation

The environmental behavior, including degradation pathways of structurally related compounds, has also been a subject of research. Studies have explored the hydrolysis and photodecomposition of isoxaben, a benzoylamide derivative of 5-aminoisoxazol, which shares structural similarities with the compound . These studies provide insights into the stability, degradation products, and potential environmental impact of such compounds. Understanding the environmental fate of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide could be crucial for assessing its ecological safety and designing compounds with favorable environmental profiles (Rouchaud et al., 2010).

Mécanisme D'action

The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity . For example, over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia. Xu et al. designed and synthesized a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives as FLT 3 inhibitors .

Orientations Futures

Isoxazole and its derivatives have a wide spectrum of biological activities and therapeutic potential . Therefore, it’s of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Propriétés

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-24-16-8-5-13(9-18(16)25-2)19(23)21-11-15-10-17(26-22-15)12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWDTKADDPTJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2689358.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2689361.png)

![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-(4-methylpiperazino)quinoline](/img/structure/B2689362.png)

![N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2689365.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2689366.png)

![2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689371.png)

![[5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride](/img/structure/B2689375.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2689377.png)